This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a heterocyclic compound due to its nitrogen-containing ring structure. Its molecular formula is , with a molecular weight of approximately 247.05 g/mol.
The synthesis of methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves two main steps: bromination and esterification.
The reaction conditions generally involve refluxing the reaction mixture to facilitate the reaction between the acid and methanol, leading to high yields of the desired methyl ester product. The optimization of reaction parameters such as temperature, time, and concentration of reactants can significantly affect yield and purity.
The molecular structure of methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate features:
The compound's structural representation can be described using its canonical SMILES notation: C(C(=O)C1=NNC(=O)C(=C1)Br)OC
, which illustrates its connectivity and functional groups.
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism by which methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and carbonyl group is crucial for these interactions, potentially facilitating covalent bonding or hydrogen bonding with target molecules. This mechanism underlies its applications in biological studies, particularly in enzyme inhibition.
The compound has notable characteristics:
Key physical data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.05 g/mol |
InChI Key | LRNXRVAADIJKCJ-UHFFFAOYSA-N |
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
This compound's unique structure allows for diverse chemical modifications, making it valuable for various scientific inquiries and industrial applications.
The structural landscape of brominated dihydropyridazines encompasses several key derivatives differentiated by ring saturation patterns, nitrogen positioning, and substituent regiochemistry. Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate occupies a specific niche characterized by its 1,4-dihydropyridazine oxidation state and ketone functionality at C6. This configuration creates a conjugated system with distinctive electronic properties, evidenced by its solid-state morphology and predicted density of 1.65–1.70 g/cm³ [1] [4]. The molecular architecture positions the bromine atom ortho to both the carbonyl group and the sp²-hybridized N2 nitrogen, creating an electrophilic axis suitable for regioselective functionalization through metal-halogen exchange or cross-coupling reactions [1].
Table 1: Structural and Electronic Properties of Brominated Pyridazine/Pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Ring Type |
---|---|---|---|---|---|
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate | 1591827-38-1 | C₆H₅BrN₂O₃ | 233.02 | 6-oxo, C5-Br, C3-COOCH₃ | Pyridazine (1,6-dihydro) |
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 153888-47-2 | C₈H₈BrNO₃ | 246.06 | 1-methyl-6-oxo, C5-Br, C3-COOCH₃ | Pyridine (1,6-dihydro) |
Methyl 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylate | 178876-86-3 | C₇H₆BrNO₃ | 232.03 | 6-oxo, C5-Br, C3-COOCH₃ | Pyridine (1,6-dihydro) |
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | - | C₇H₆BrNO₃ | 232.03 | 2-oxo, C5-Br, C3-COOCH₃ | Pyridine (1,2-dihydro) |
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 869357-63-1 | C₈H₇BrClNO₃ | 280.50 | 2-chloro, 1-methyl-6-oxo, C5-Br | Pyridine (1,6-dihydro) |
Comparative analysis reveals that N-methylated pyridine variants (e.g., Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, CAS 153888-47-2) exhibit altered electronic profiles due to the absence of an N-H bond and presence of an alkylated nitrogen. This modification increases molecular weight (246.06 g/mol) and lipophilicity (predicted cLogP: ~1.38) while reducing hydrogen bonding capacity [2] [4]. Halogen-dense derivatives like Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 869357-63-1, MW: 280.50 g/mol) further expand structural diversity through orthogonal halogen reactivity, enabling sequential functionalization at multiple positions [8]. The pyridazine core in the target compound exhibits ~10° bond angle distortion at nitrogen atoms compared to pyridine analogs, resulting in altered crystal packing forces and dipole-driven solubility characteristics critical for solution-phase reactivity in synthetic applications [1].
Positional isomerism significantly influences the physicochemical behavior of 6-oxo dihydropyridazines, with the bromine and carboxylate substituents dictating electronic distribution across the heterocyclic system. Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate exists predominantly in the 1H-keto tautomer rather than the 6-hydroxy form, stabilized by intramolecular hydrogen bonding between the N1-H and the ester carbonyl oxygen. This configuration creates a pseudo-six-membered ring in the solid state, enhancing planarity and conjugation throughout the π-system [1] [3]. Computational analysis (TPSA: 59.16 Ų, cLogP: 1.38) indicates moderate polarity and water solubility (ESOL: -2.25 log S), properties modulated by the electron-withdrawing carboxylate at C3 and the bromine at C5 [6].
Table 2: Tautomeric and Isomeric Relationships in Brominated Dihydropyridine/Dihydropyridazine Systems
Isomer Type | Representative Structure | Tautomeric Preference | Predicted pKa (N-H) | Canonical SMILES |
---|---|---|---|---|
1,6-Dihydropyridazine | Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate | 1H-6-oxo (keto) | 8.9 ± 1.0 | COC(=O)c1cc(Br)c(=O)[nH]n1 |
1,6-Dihydropyridine (N-H) | Methyl 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylate | 1H-6-oxo | 9.2 ± 0.7 | COC(=O)c1cc(Br)c(=O)[nH]c1 |
1,6-Dihydropyridine (N-CH₃) | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Fixed 6-oxo | N/A | COC(=O)c1cc(Br)c(=O)n(C)c1 |
1,2-Dihydropyridine | Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 2H-2-oxo | 10.1 ± 0.5 | COC(=O)c1cc(Br)c(=O)[nH]c1 |
Isomeric pyridine derivatives demonstrate divergent tautomeric behaviors. Methyl 5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 178876-86-3, C₇H₆BrNO₃) favors the lactam tautomer with intramolecular H-bonding similar to uracil, while N-methylated analogs like Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate adopt fixed lactam configurations without tautomeric freedom [5] [6]. Spectroscopic studies reveal that the pyridazine isomer exhibits a carbonyl stretch at 1695 cm⁻¹ in IR spectroscopy – shifted 15-20 cm⁻¹ higher than pyridine analogs due to enhanced ring electron deficiency – and distinctive NMR deshielding of H4 (δ 7.8-8.0 ppm) [1] [6]. The presence of zwitterionic resonance structures becomes significant in polar media, particularly for derivatives lacking N-substitution where proton transfer between ring nitrogen and carbonyl oxygen generates dipolar species with enhanced water solubility. These tautomeric equilibria directly influence reactivity: the pyridazine’s 1H-keto tautomer exhibits greater electrophilicity at C4 compared to pyridine isomers, enabling regioselective nucleophilic addition at this position [3] .
The synthetic utility of pyridazine carboxylates has evolved significantly since the 1990s, transitioning from academic curiosities to strategic intermediates in medicinal chemistry. Early routes to Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate relied on bromination of pyridazinone precursors using bromine/acetic acid systems, yielding regioisomeric mixtures that complicated purification. Contemporary synthesis employs directed ortho-metalation (DoM) strategies, where tert-butoxycarbonyl (Boc)-protected pyridazinones undergo selective lithiation at C5 followed by quenching with bromine sources to afford the brominated scaffold in >85% yield [1] [3].
Table 3: Synthetic Milestones in Pyridazine Carboxylate Chemistry
Time Period | Key Development | Representative Transformation | Commercial Availability Impact |
---|---|---|---|
1990-2000 | N-alkylation protocols | Synthesis of Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 153888-47-2) | Initial catalog entries at $645/gram (1995) |
2000-2010 | Cross-coupling advances | Suzuki-Miyaura coupling at C5 bromide | Development of multi-gram scale suppliers (e.g., Fluorochem) |
2010-Present | Directed ortho-metalation | Regioselective bromination at C5 of pyridazine esters | Commercial 100mg-$109; 1g-$501 (current pricing) |
2015-Present | Halogen-diversification | Synthesis of dichloro/bromo analogs (e.g., CAS 869357-63-1) | Specialized derivatives >$186/gram |
The commercial landscape reflects this synthetic evolution. In 2025, Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate is available at $174/100mg and $501/gram, while structurally complex derivatives like Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 869357-63-1) command premium pricing at >$186/gram due to multi-step synthesis requiring halogen dance rearrangements [1] [8]. The crystallographic characterization of metal complexes derived from these ligands (c. 2015) validated their bidentate coordination capability, spurring applications in catalyst design. Modern applications leverage the C5 bromine for Pd-catalyzed cross-coupling (Suzuki, Stille) and the ester group for amidification or reduction, enabling rapid generation of molecular libraries for drug discovery [1] [4] [6]. This synthetic versatility explains the compound’s adoption in kinase inhibitor development, where the pyridazine core serves as a purine isostere with improved solubility profiles compared to imidazopyridazines [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3